8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18376606
InChI: InChI=1S/C13H18BN3O2/c1-9-6-10(7-17-11(9)15-8-16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
SMILES:
Molecular Formula: C13H18BN3O2
Molecular Weight: 259.11 g/mol

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC18376606

Molecular Formula: C13H18BN3O2

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C13H18BN3O2
Molecular Weight 259.11 g/mol
IUPAC Name 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C13H18BN3O2/c1-9-6-10(7-17-11(9)15-8-16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Standard InChI Key GBJKQWNHBYKYDL-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1, triazolo[1,5-a]pyridine is C₁₃H₁₈BN₃O₂, with a molecular weight of 259.11 g/mol. Its IUPAC name systematically describes the fused triazole-pyridine system substituted with a methyl group at position 8 and a pinacol boronate ester at position 6. The compound’s canonical SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2)C, encodes its stereoelectronic configuration.

Key Structural Attributes:

  • Triazolo[1,5-a]pyridine Core: A bicyclic system combining a triazole ring (positions 1–3) fused to a pyridine ring (positions 5–8). This scaffold enhances π-π stacking interactions and metabolic stability .

  • Pinacol Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 6 enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

  • Methyl Substituent: The methyl group at position 8 influences steric and electronic properties, modulating reactivity and target binding .

Table 1: Molecular Properties

PropertyValueSource
CAS Number2359716-39-3
Molecular FormulaC₁₃H₁₈BN₃O₂
Molecular Weight259.11 g/mol
IUPAC Name8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- triazolo[1,5-a]pyridine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2)C

Synthesis and Manufacturing

The synthesis of 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- triazolo[1,5-a]pyridine typically involves a multi-step sequence:

  • Pyridine Functionalization: Introduction of a boronic acid precursor to the pyridine ring via directed ortho-metalation or halogenation followed by Miyaura borylation.

  • Triazole Formation: Cyclization of an aminopyridine derivative with a nitrile or azide to construct the triazole ring .

  • Pinacol Ester Protection: Conversion of the boronic acid to the pinacol ester using pinacol and a dehydrating agent, enhancing stability and solubility.

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>97%) . Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards .

Applications in Organic Synthesis

The compound’s pinacol boronate group facilitates its use in Suzuki-Miyaura cross-coupling, enabling the construction of biaryl and heterobiaryl structures critical to drug discovery. For example, coupling with aryl halides produces triazolopyridine derivatives with tailored electronic properties for optoelectronic materials.

Table 2: Representative Cross-Coupling Reactions

Reaction PartnerProduct ClassYield (%)Reference
4-Bromoanisole6-Aryl-triazolo[1,5-a]pyridine82
3-IodopyridineBipyridine Analog78
2-ChloroquinolineHeterobiaryl Complex65

Comparative Analysis with Related Compounds

Structural analogs vary in substituents and boronylation patterns, altering reactivity and bioactivity:

Table 3: Structural Analog Comparison

Compound NameSubstituentBioactivity (IC₅₀)Reference
8-Methoxy-6-(pinacol-boronate)-triazolo[1,5-a]pyridineMethoxy at C8M₅: 28 nM
6-Boronic Acid-triazolo[1,5-a]pyridineBoronic acid at C6Unreported
8-Ethyl-triazolo[1,5-a]pyridineEthyl at C8M₅: 45 nM

The methyl substituent in 8-methyl-6-(pinacol-boronate)-triazolo[1,5-a]pyridine balances steric bulk and lipophilicity, optimizing receptor binding and synthetic versatility .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of boron in M₅ receptor modulation through X-ray crystallography .

  • Proteomic Profiling: Identify off-target interactions using affinity-based protein profiling .

  • Process Optimization: Develop enantioselective syntheses for chiral triazolopyridine derivatives.

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